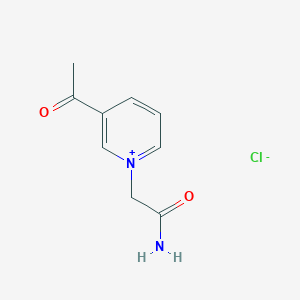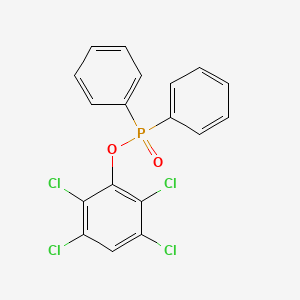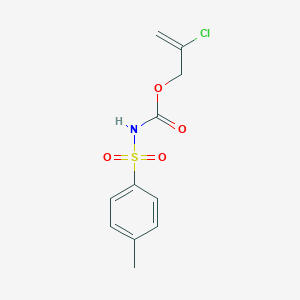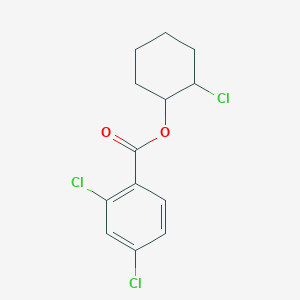
3,3'-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of oxolane derivatives This compound is characterized by its unique structure, which includes an octene backbone and two oxolane-2,5-dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) typically involves the reaction of oct-3-ene with oxolane-2,5-dione under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .
Aplicaciones Científicas De Investigación
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)di(oxolane-2,5-dione)
- 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione)
- 3-Octene, (E)-
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of synthetic and industrial applications .
Propiedades
Número CAS |
65838-02-0 |
|---|---|
Fórmula molecular |
C16H20O6 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
3-[2-(2,5-dioxooxolan-3-yl)oct-3-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O6/c1-2-3-4-5-6-10(12-9-14(18)22-16(12)20)7-11-8-13(17)21-15(11)19/h5-6,10-12H,2-4,7-9H2,1H3 |
Clave InChI |
VMVGKIXACPECSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(CC1CC(=O)OC1=O)C2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)



![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

